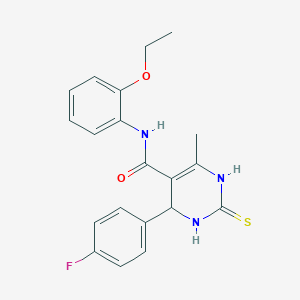

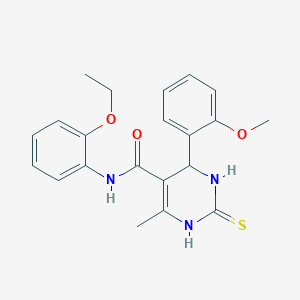

![molecular formula C20H22N4O2S B482064 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidin CAS No. 452090-16-3](/img/structure/B482064.png)

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

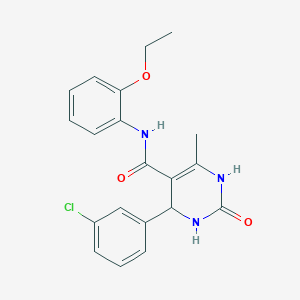

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a piperazine ring and a thieno[2,3-d]pyrimidine core, making it a subject of interest for various scientific studies.

Wissenschaftliche Forschungsanwendungen

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary target of this compound is the Dopamine D2 receptor (D2R) . This receptor plays a crucial role in the brain’s reward system and is involved in motor control, reward, reinforcement, and the release of various neurotransmitters.

Mode of Action

The compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, specifically D2R . By doing so, it mimics the action of dopamine, enhancing dopaminergic transmission in the brain.

Biochemical Pathways

Upon activation of the D2R, the compound influences several biochemical pathways. It primarily affects the dopaminergic neurotransmission pathway . The activation of D2R inhibits adenylate cyclase, decreases the formation of cAMP, and subsequently reduces the activation of protein kinase A. This leads to changes in the phosphorylation state of various downstream proteins, affecting neuronal excitability and neurotransmitter release.

Pharmacokinetics

The compound exhibits rapid oral absorption with a Tmax of 1 hour . It has a low plasma protein binding rate, suggesting a low likelihood of drug interactions . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . Approximately 68% of the absorbed compound is excreted via the kidneys within 48 hours, with 25% excreted via the bile .

Result of Action

The activation of D2R by the compound leads to enhanced dopaminergic neurotransmission. This results in improved motor control, reward, and reinforcement processes . It also influences the velocity of psychomotor reactions and the lability of nervous processes .

Biochemische Analyse

Biochemical Properties

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase IX (hCA IX), an enzyme involved in pH regulation and cancer progression . The interaction between the compound and hCA IX involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity. Additionally, the compound may interact with other proteins and receptors, modulating their signaling pathways and biochemical functions.

Cellular Effects

The effects of 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In breast cancer cells, the compound induces apoptosis by regulating the expression of crucial biomarkers associated with cell death . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation. Furthermore, the compound’s impact on cellular metabolism includes alterations in glucose uptake and utilization, highlighting its potential as a metabolic modulator.

Molecular Mechanism

The molecular mechanism of action of 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, its inhibition of hCA IX is achieved through binding to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate . Additionally, the compound may act as an agonist or antagonist for various receptors, influencing downstream signaling pathways and gene expression. These interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, including prolonged inhibition of hCA IX and persistent modulation of cell signaling pathways.

Dosage Effects in Animal Models

The effects of 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing its risks.

Metabolic Pathways

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of hCA IX affects the bicarbonate buffering system, altering pH regulation and metabolic homeostasis . Additionally, the compound may influence other metabolic pathways, such as glycolysis and oxidative phosphorylation, by modulating enzyme activity and substrate availability. These interactions highlight the compound’s potential as a metabolic modulator.

Transport and Distribution

The transport and distribution of 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins, facilitating its intracellular accumulation . Once inside the cell, the compound may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, the compound’s interaction with hCA IX occurs primarily in the cytoplasm, where the enzyme is localized. Additionally, the compound may undergo post-translational modifications, such as phosphorylation or ubiquitination, that influence its stability and activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps:

Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

Piperazine Derivative Synthesis: The benzo[d][1,3]dioxole derivative is then reacted with piperazine to form the piperazine derivative.

Thieno[2,3-d]pyrimidine Core Formation: The final step involves the cyclization of the piperazine derivative with appropriate thieno[2,3-d]pyrimidine precursors under controlled conditions, often involving heating and the use of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piribedil: A dopamine receptor agonist with a similar piperazine structure.

Buspirone: An anxiolytic drug with a similar piperazine moiety.

Quetiapine: An antipsychotic with a similar thieno[2,3-d]pyrimidine core.

Uniqueness

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its combination of structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications.

Eigenschaften

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13-14(2)27-20-18(13)19(21-11-22-20)24-7-5-23(6-8-24)10-15-3-4-16-17(9-15)26-12-25-16/h3-4,9,11H,5-8,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJACWVZIKSUCIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

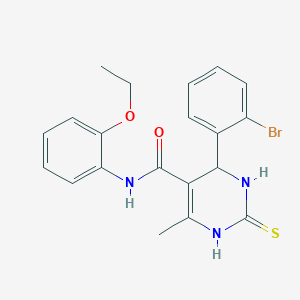

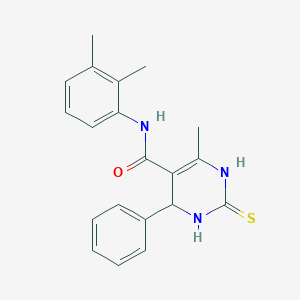

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B481992.png)

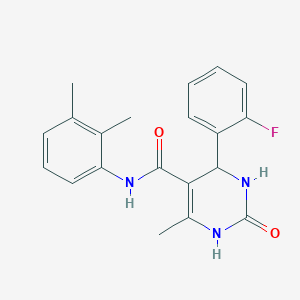

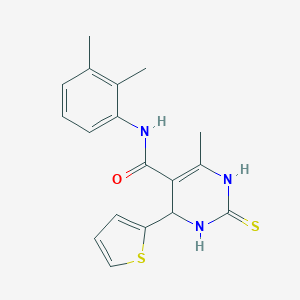

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B481994.png)

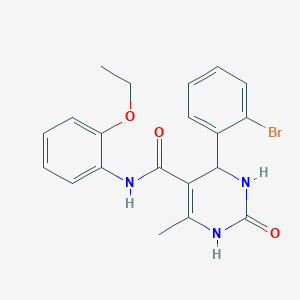

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B481995.png)